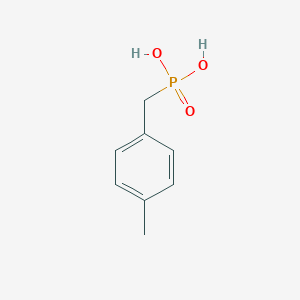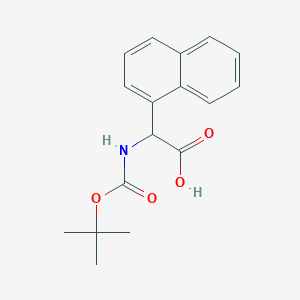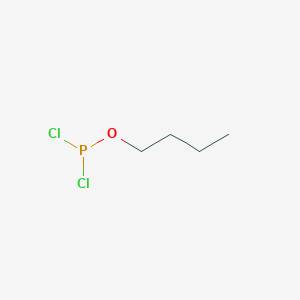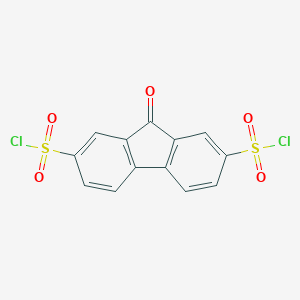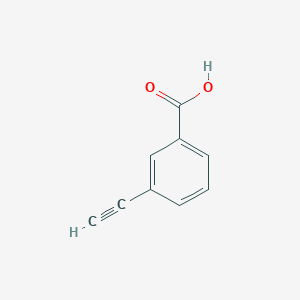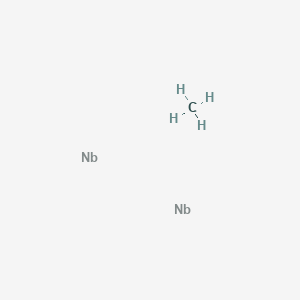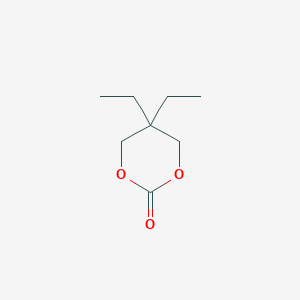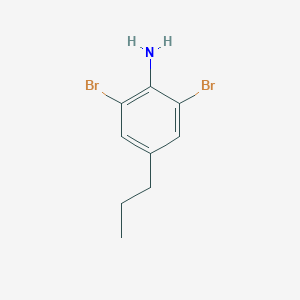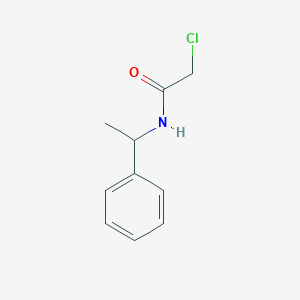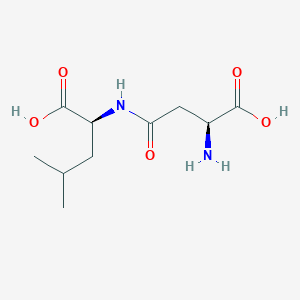![molecular formula C11H14O B080230 Benzene, [(3-methyl-2-butenyl)oxy]- CAS No. 14309-15-0](/img/structure/B80230.png)
Benzene, [(3-methyl-2-butenyl)oxy]-
Übersicht
Beschreibung
Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as isopentenyl benzene and is a member of the isoprenoid family of compounds. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including photosynthesis, respiration, and hormone synthesis.
Wissenschaftliche Forschungsanwendungen
Benzene, [(3-methyl-2-butenyl)oxy]- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of Benzene, [(3-methyl-2-butenyl)oxy]- is not fully understood. However, it is believed that this compound exerts its effects through various pathways, including the inhibition of enzymes involved in cell growth and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Benzene, [(3-methyl-2-butenyl)oxy]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzene, [(3-methyl-2-butenyl)oxy]- in lab experiments is its potential applications in various fields, including microbiology, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on Benzene, [(3-methyl-2-butenyl)oxy]-. One of the areas of research is the potential use of this compound as a natural alternative to synthetic antimicrobial agents. Another area of research is the potential use of this compound in cancer therapy. Furthermore, research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Eigenschaften
CAS-Nummer |
14309-15-0 |
|---|---|
Produktname |
Benzene, [(3-methyl-2-butenyl)oxy]- |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methylbut-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
UVMBQNGBJXHCNP-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CCOC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

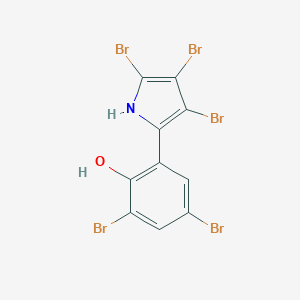
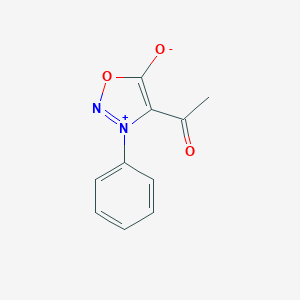
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
